molecular formula C16H21N3O4S B4317203 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

Cat. No.: B4317203
M. Wt: 351.4 g/mol
InChI Key: KGSHVFZWRPZTLQ-UHFFFAOYSA-N
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Description

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-{[(4-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate
  • Ethyl (1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate
  • M2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

Uniqueness

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-23-14(20)10-13-15(21)17-7-8-19(13)16(24)18-11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,21)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHVFZWRPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
Reactant of Route 2
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
Reactant of Route 3
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
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2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
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2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

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